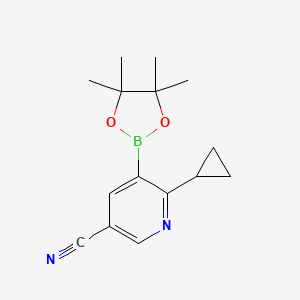

6-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

CAS No.:

Cat. No.: VC17333301

Molecular Formula: C15H19BN2O2

Molecular Weight: 270.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H19BN2O2 |

|---|---|

| Molecular Weight | 270.14 g/mol |

| IUPAC Name | 6-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-10(8-17)9-18-13(12)11-5-6-11/h7,9,11H,5-6H2,1-4H3 |

| Standard InChI Key | QRQUJVWJKKYXPY-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C3CC3)C#N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

6-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile belongs to the class of pinacol boronic esters, which are widely utilized in Suzuki-Miyaura cross-coupling reactions. The molecule comprises:

-

Nicotinonitrile core: A pyridine ring substituted with a nitrile group at the 3-position, enhancing electron-withdrawing properties.

-

Cyclopropyl group: Introduced at the 6-position, this moiety confers steric and electronic effects that influence reactivity.

-

Dioxaborolan ring: A pinacol-derived boronate ester at the 5-position, critical for transition metal-catalyzed couplings .

Physicochemical Properties

While exact data for this compound is scarce, analogous boronic esters exhibit the following general properties:

| Property | Typical Range for Analogues |

|---|---|

| Molecular Weight | 250–300 g/mol |

| Melting Point | 80–120°C |

| Solubility | Soluble in THF, DMF, dioxane |

| Stability | Moisture-sensitive; inert storage |

The nitrile group likely enhances solubility in polar aprotic solvents, while the cyclopropyl substituent may reduce crystallization tendencies compared to linear alkyl groups .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of this compound likely involves sequential functionalization of a pyridine precursor:

-

Nicotinonitrile Core Formation:

-

Cyclopropanation:

-

Cyclopropyl groups are introduced via [2+1] cycloaddition using diazomethane or transition metal-catalyzed couplings with cyclopropylboronic acids.

-

Industrial-Scale Considerations

Large-scale production would require:

-

Catalytic Systems: Pd-based catalysts (e.g., Pd(OAc)₂) for efficient cross-coupling steps.

-

Purification Techniques: Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

Reactivity and Functionalization

Suzuki-Miyaura Cross-Coupling

The boronate ester group enables Pd-catalyzed couplings with aryl halides. Representative conditions include:

| Parameter | Optimal Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) |

| Base | K₃PO₄ (3 equiv) |

| Solvent | Dioxane/water (4:1) |

| Temperature | 100°C, 12 h |

For example, coupling with 3-bromopyridine under these conditions would yield 6-cyclopropyl-5-(pyridin-3-yl)nicotinonitrile, a potential pharmacophore .

Nitrile Transformations

The nitrile group offers avenues for further derivatization:

-

Hydrolysis: Heating with concentrated H₂SO₄ produces the corresponding carboxylic acid.

-

Reduction: LiAlH₄ in THF reduces the nitrile to a primary amine, though this remains experimentally unverified for this specific compound .

Comparative Analysis with Analogues

| Compound | Key Structural Difference | Relative Reactivity |

|---|---|---|

| 2-Cyclopropyl-5-dioxaborolan-pyridine | Lacks nitrile group | Lower electrophilicity |

| 5-Boronopyridine-3-carboxylic acid | Carboxylic acid vs. nitrile | Enhanced solubility |

The nitrile substituent in 6-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile confers superior coupling rates in Suzuki reactions compared to carboxylate analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume